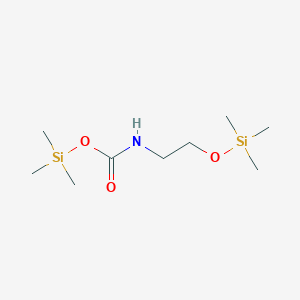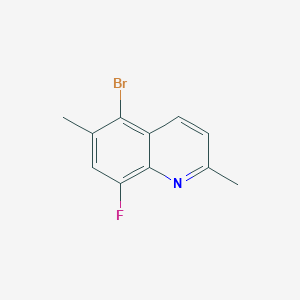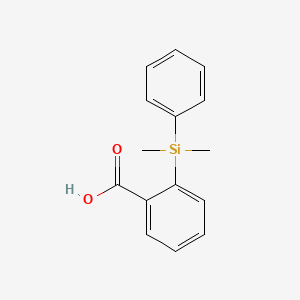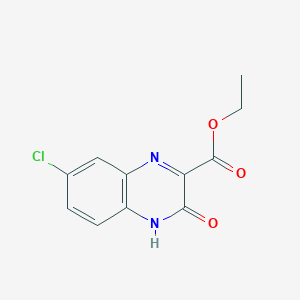
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications. The compound consists of a carbamate functional group bonded to a 2-((trimethylsilyl)oxy)ethyl moiety, which is further bonded to another trimethylsilyl group. This structure imparts unique properties to the compound, making it valuable in synthetic chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate typically involves the reaction of 2-(trimethylsilyl)ethanol with a suitable carbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. A common synthetic route is as follows:
Starting Materials: 2-(trimethylsilyl)ethanol and carbamoyl chloride.
Reaction Conditions: The reaction is performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(trimethylsilyl)ethanol is added to a solution of carbamoyl chloride in an anhydrous solvent, such as dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors equipped with inert gas purging systems to maintain anhydrous conditions.
Continuous Stirring: Ensuring thorough mixing of reactants to achieve high yields.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield the corresponding alcohol and carbamic acid.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) are used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products
Hydrolysis: Produces 2-(trimethylsilyl)ethanol and carbamic acid.
Substitution: Yields substituted carbamates depending on the nucleophile used.
Oxidation: Forms oxidized derivatives of the original compound.
科学的研究の応用
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to protect sensitive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate involves the stabilization of reactive intermediates through the electron-donating effects of the trimethylsilyl groups. These groups protect sensitive functional groups from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ethyl Carbamate: Similar structure but lacks the additional trimethylsilyl group.
Trimethylsilyl Ethanol: A precursor in the synthesis of various trimethylsilyl-protected compounds.
Uniqueness
Trimethylsilyl (2-((trimethylsilyl)oxy)ethyl)carbamate is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and protection to the molecule. This dual protection makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected simultaneously.
特性
CAS番号 |
62305-44-6 |
|---|---|
分子式 |
C9H23NO3Si2 |
分子量 |
249.45 g/mol |
IUPAC名 |
trimethylsilyl N-(2-trimethylsilyloxyethyl)carbamate |
InChI |
InChI=1S/C9H23NO3Si2/c1-14(2,3)12-8-7-10-9(11)13-15(4,5)6/h7-8H2,1-6H3,(H,10,11) |
InChIキー |
PUIANQBXKUYVSF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCNC(=O)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)









![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)


